molecular formula C9H9Cl2NO5S2 B14530532 4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride CAS No. 62374-66-7

4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride

Cat. No.: B14530532
CAS No.: 62374-66-7
M. Wt: 346.2 g/mol
InChI Key: JVHUWPFBTGELGU-UHFFFAOYSA-N
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Description

4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C9H11Cl2NO4S2 It is a derivative of benzene, featuring acetamido, methyl, and disulfonyl dichloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride typically involves the chlorination of 4-acetamido-6-methylbenzene-1,3-disulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

4-Acetamido-6-methylbenzene-1,3-disulfonic acid+SOCl24-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride+SO2+HCl\text{4-Acetamido-6-methylbenzene-1,3-disulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Acetamido-6-methylbenzene-1,3-disulfonic acid+SOCl2​→4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-acetamido-6-methylbenzene-1,3-disulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, or sulfonate thioesters can be formed.

    Hydrolysis Product: 4-Acetamido-6-methylbenzene-1,3-disulfonic acid

Scientific Research Applications

4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions, which can alter their properties and functions.

    Medicine: Sulfonamide derivatives of this compound have potential therapeutic applications, including antibacterial and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride involves its ability to act as an electrophile in chemical reactions. The chlorine atoms in the disulfonyl dichloride groups are highly reactive and can be readily displaced by nucleophiles. This reactivity allows the compound to form strong covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chlorobenzene-1,3-disulfonamide: This compound is similar in structure but contains an amino group instead of an acetamido group and a chlorine atom instead of a methyl group.

    4-Amino-6-chloro-1,3-benzenedisulfonamide: Another similar compound with an amino group and a chlorine atom, used as an inhibitor of gastric pathogens.

Uniqueness

4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both acetamido and disulfonyl dichloride groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

62374-66-7

Molecular Formula

C9H9Cl2NO5S2

Molecular Weight

346.2 g/mol

IUPAC Name

4-acetamido-6-methylbenzene-1,3-disulfonyl chloride

InChI

InChI=1S/C9H9Cl2NO5S2/c1-5-3-7(12-6(2)13)9(19(11,16)17)4-8(5)18(10,14)15/h3-4H,1-2H3,(H,12,13)

InChI Key

JVHUWPFBTGELGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)NC(=O)C

Origin of Product

United States

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